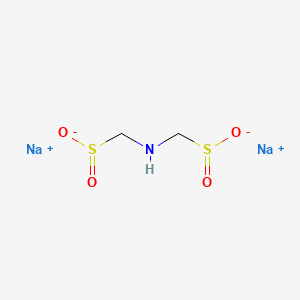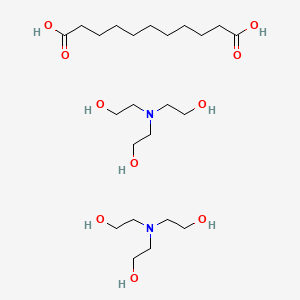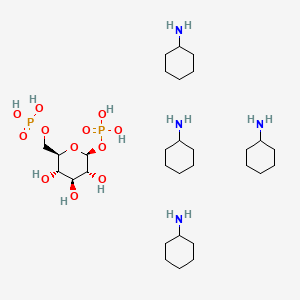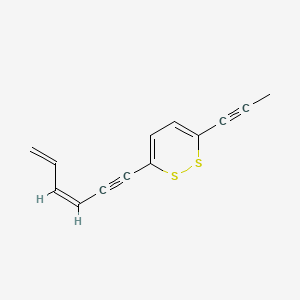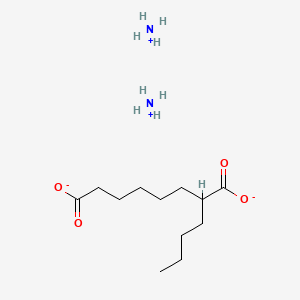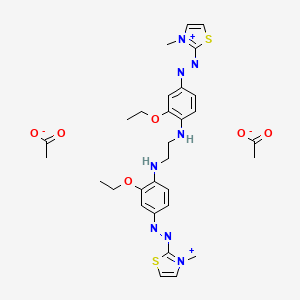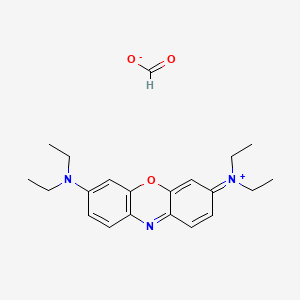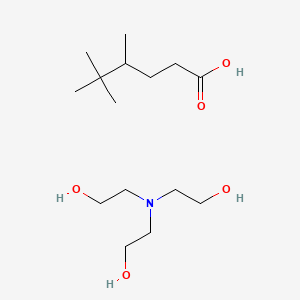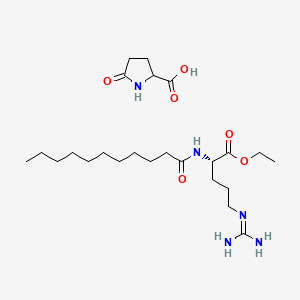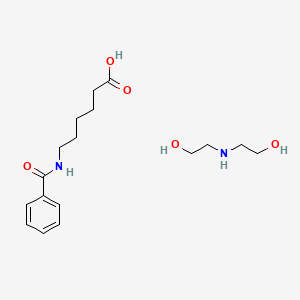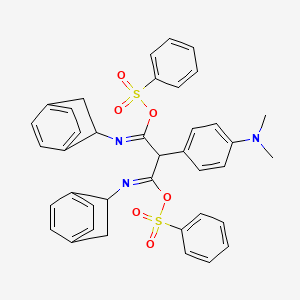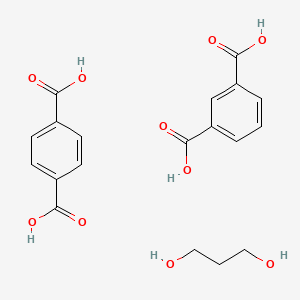
Benzene-1,3-dicarboxylic acid;propane-1,3-diol;terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid and 1,3-propanediol is a type of polyester. This compound is known for its excellent mechanical properties, chemical resistance, and thermal stability. It is commonly used in the production of fibers, films, and various plastic products.
Métodos De Preparación
The synthesis of this polymer typically involves a polycondensation reaction. The primary reactants are 1,3-benzenedicarboxylic acid, 1,4-benzenedicarboxylic acid, and 1,3-propanediol. The reaction is usually catalyzed by a metal catalyst such as antimony trioxide or titanium butoxide. The process involves heating the reactants to a high temperature under reduced pressure to remove the water formed during the reaction .
In industrial production, the process is scaled up and optimized for efficiency. The reactants are fed into a reactor where they undergo polycondensation. The resulting polymer is then extruded, cooled, and pelletized for further processing .
Análisis De Reacciones Químicas
1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid and 1,3-propanediol primarily undergoes esterification and transesterification reactions. These reactions are facilitated by catalysts and high temperatures. The polymer can also undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ester bonds .
Common reagents used in these reactions include methanol, ethylene glycol, and various metal catalysts. The major products formed from these reactions are the corresponding esters and alcohols .
Aplicaciones Científicas De Investigación
This polymer has a wide range of applications in scientific research. In chemistry, it is used as a model compound for studying polyester synthesis and degradation. In biology, it is used in the development of biodegradable materials for medical implants and drug delivery systems .
In the industrial sector, this polymer is used in the production of high-strength fibers and films. It is also used in the automotive and aerospace industries for its excellent mechanical properties and chemical resistance .
Mecanismo De Acción
The mechanism of action of this polymer involves the formation of ester bonds between the carboxylic acid groups of 1,3-benzenedicarboxylic acid and 1,4-benzenedicarboxylic acid and the hydroxyl groups of 1,3-propanediol. This results in a long-chain polymer with repeating ester units. The molecular targets and pathways involved in this process are primarily related to the catalytic activity of the metal catalysts used in the reaction .
Comparación Con Compuestos Similares
Similar compounds to 1,3-benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid and 1,3-propanediol include poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT). These polymers share similar chemical structures and properties but differ in their monomer units. PET is made from terephthalic acid and ethylene glycol, while PBT is made from terephthalic acid and butanediol .
The uniqueness of 1,3-benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid and 1,3-propanediol lies in its specific combination of monomers, which imparts distinct mechanical and thermal properties compared to PET and PBT.
Propiedades
Número CAS |
105726-60-1 |
|---|---|
Fórmula molecular |
C19H20O10 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
benzene-1,3-dicarboxylic acid;propane-1,3-diol;terephthalic acid |
InChI |
InChI=1S/2C8H6O4.C3H8O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;4-2-1-3-5/h2*1-4H,(H,9,10)(H,11,12);4-5H,1-3H2 |
Clave InChI |
ACGGXLCHUZKCTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)CO |
Números CAS relacionados |
105726-60-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


